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Compound of Interest

Compound Name: Rehmaionoside B

Cat. No.: B1246874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Rehmannioside B, an iridoid glycoside found in the roots of Rehmannia glutinosa. The

document details its mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data,

outlines the experimental protocols for their acquisition, and explores its potential biological

significance through the lens of a key signaling pathway.

Spectroscopic Data of Rehmannioside B
The structural elucidation of Rehmannioside B has been achieved through a combination of

mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry has been employed to determine the molecular formula and

fragmentation pattern of Rehmannioside B. In positive ion mode using electrospray ionization

(ESI), Rehmannioside B typically forms a sodium adduct.
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Ion Observed m/z
Molecular Formula
(deduced)

[M+Na]⁺ 413.2158 C₁₉H₃₄O₈Na

Table 1: High-Resolution Mass

Spectrometry data for

Rehmannioside B in positive

ion mode.

Rehmannioside B is an isomer of Rehmannioside A, and their MS/MS spectra show similarities,

which is characteristic of their structural relationship[1]. The fragmentation of iridoid glycosides

like Rehmannioside B often involves the loss of the glucose molecule (162 Da) and subsequent

losses of water molecules[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed ¹H and ¹³C NMR data are essential for the complete structural assignment of

Rehmannioside B. While a complete, published dataset specifically for Rehmannioside B is not

readily available in the searched literature, data for its isomer, Rehmannioside A, and other

similar iridoid glycosides provide a reference for the expected chemical shifts and coupling

constants. The structural differences between isomers like Rehmannioside A and B would be

reflected in subtle variations in their NMR spectra.

Note: A comprehensive table of ¹H and ¹³C NMR data for Rehmannioside B will be populated

upon the availability of peer-reviewed and published spectroscopic data.

Experimental Protocols
The following sections describe the general methodologies used for the spectroscopic analysis

of Rehmannioside B and related compounds.

Sample Preparation and Extraction
Fresh or dried roots of Rehmannia glutinosa are the primary source for the isolation of

Rehmannioside B. A general protocol involves the following steps:

Figure 1: General workflow for the isolation of Rehmannioside B.
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Mass Spectrometry (UPLC-Q-TOF-MS)
The analysis of Rehmannioside B is typically performed using Ultra-Performance Liquid

Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-

MS).

Instrumentation: Agilent UPLC system coupled to a Q-TOF mass spectrometer with an

electrospray ionization (ESI) source.

Chromatographic Conditions:

Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B)

Flow Rate: 0.3 mL/min

Column Temperature: 30 °C

Injection Volume: 2-5 µL

Mass Spectrometry Conditions:

Ionization Mode: ESI Positive

Capillary Voltage: 3.5 kV

Sampling Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 600 L/h

Scan Range: m/z 50-1200

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectra for the structural elucidation of iridoid glycosides are recorded on high-field NMR

spectrometers.

Instrumentation: Bruker Avance 500 MHz NMR spectrometer (or equivalent).

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated

solvent (e.g., CD₃OD, D₂O).

Experiments:

1D NMR: ¹H NMR, ¹³C NMR, and DEPT-135.

2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum

Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear

Overhauser Effect Spectroscopy).

These experiments allow for the assignment of all proton and carbon signals and the

determination of the stereochemistry of the molecule.

Biological Activity and Signaling Pathway
While direct studies on the biological activity of Rehmannioside B are limited, its structural

similarity to Rehmannioside A and its presence in Rehmannia glutinosa, a plant with known

therapeutic properties, suggest potential biological relevance. Compounds from Rehmannia

have been shown to modulate the PI3K/AKT signaling pathway, which is a critical regulator of

cell growth, survival, and metabolism.

The PI3K/AKT pathway is a key intracellular signaling cascade. Its activation by bioactive

compounds from Rehmannia can lead to a variety of cellular responses, including anti-

inflammatory and neuroprotective effects.

Figure 2: Proposed activation of the PI3K/AKT signaling pathway by Rehmannioside B.

The activation of this pathway by compounds from Rehmannia glutinosa has been linked to

neuroprotective effects and the regulation of glucose metabolism. Further research is

warranted to specifically elucidate the role of Rehmannioside B in modulating this and other

signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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